4-Chloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine

Medicinal Chemistry Kinase Inhibitors Library Synthesis

4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold extensively exploited in kinase inhibitor drug discovery. This compound features dual chlorine substituents: a reactive chlorine at the 4-position of the pyrimidine ring, enabling nucleophilic aromatic substitution (SNAr) for the rapid generation of diverse 1,4-disubstituted analogs, and a chlorine on the para-position of the N1-phenyl ring, which contributes to increased lipophilicity.

Molecular Formula C11H6Cl2N4
Molecular Weight 265.09 g/mol
CAS No. 5334-59-8
Cat. No. B1597373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine
CAS5334-59-8
Molecular FormulaC11H6Cl2N4
Molecular Weight265.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C3=C(C=N2)C(=NC=N3)Cl)Cl
InChIInChI=1S/C11H6Cl2N4/c12-7-1-3-8(4-2-7)17-11-9(5-16-17)10(13)14-6-15-11/h1-6H
InChIKeyPVDCVYNCXXQMPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 5334-59-8): A Versatile Heterocyclic Scaffold for Kinase Inhibitor Development


4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold extensively exploited in kinase inhibitor drug discovery [1]. This compound features dual chlorine substituents: a reactive chlorine at the 4-position of the pyrimidine ring, enabling nucleophilic aromatic substitution (SNAr) for the rapid generation of diverse 1,4-disubstituted analogs, and a chlorine on the para-position of the N1-phenyl ring, which contributes to increased lipophilicity . It is a key synthetic intermediate for accessing potent Src-family kinase inhibitors and CDK2 inhibitors, with its 4-chloro group serving as a critical leaving group for facile derivatization [2].

Why 4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine Cannot Be Replaced by Generic Pyrazolopyrimidine Analogs


Generic substitution with other pyrazolo[3,4-d]pyrimidine analogs is not scientifically valid due to critical differences at the 4-position and N1-aryl group that dictate downstream synthetic utility and biological selectivity. The 4-chloro substituent on this compound provides a reactive handle for SNAr diversification, unlike 4-amino (e.g., PP2) or 4-unsubstituted analogs, which lack this synthetic vector [1]. Furthermore, the 4-chlorophenyl group at N1 confers distinct lipophilicity (cLogP ~3.1) and steric properties compared to N1-tert-butyl (cLogP ~3.9) or N1-phenyl analogs, directly influencing target-binding conformations and solubility profiles [2]. These structural features render this compound a unique, non-interchangeable intermediate for generating focused kinase inhibitor libraries [3].

Quantitative Differentiation Guide for 4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine


Reactivity and Derivatization Potential: 4-Chloro Substituent as a Superior Leaving Group for SNAr Library Synthesis

The 4-chloro group of 4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine enables high-yielding nucleophilic aromatic substitution (SNAr) reactions, with reported yields of 78–97% for the synthesis of 1,4-disubstituted analogs under standard reflux conditions with POCl₃ [1]. In contrast, the 4-amino analog PP2 (CAS 172889-27-9) lacks a reactive leaving group at this position, rendering it inert to further derivatization via SNAr . This reactivity difference allows the compound to serve as a universal intermediate for generating diverse analog libraries from a single precursor.

Medicinal Chemistry Kinase Inhibitors Library Synthesis

Lipophilicity-Driven Pharmacokinetic Differentiation: cLogP and Solubility Profile versus N1-tert-Butyl Analog PP2

4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine exhibits a calculated LogP (cLogP) of 3.1 [1], which is 0.8 log units lower than that of the N1-tert-butyl analog PP2 (cLogP ~3.9, calculated for CAS 172889-27-9) . This difference in lipophilicity is significant for drug design, as the compound falls closer to the optimal Lipinski range (LogP ≤5) and is expected to exhibit moderately better aqueous solubility and reduced non-specific protein binding compared to the more lipophilic PP2.

Pharmacokinetics Lipophilicity Drug-likeness

Scalable Synthesis with Established Protocols: Enabling Gram-Scale Procurement for SAR Campaigns

A robust synthetic protocol for 4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine has been described, yielding 97% at a 0.004 mol scale (~1 g) under straightforward reflux conditions with POCl₃ . This contrasts with the more complex, multi-step synthesis of the 4-amino analog PP2, which requires an additional amination step, typically resulting in lower overall yields [1]. The operational simplicity and high yield of the chlorination procedure support reliable gram-scale procurement at competitive cost for extensive structure-activity relationship (SAR) campaigns.

Process Chemistry Scale-up SAR Studies

Specific Inhibition of CDK2: A Mechanistic Advantage in Cell-Cycle Regulation Studies

4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine has been identified as a direct inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a critical cell-cycle regulator, with enzymatic inhibition confirmed through biochemical assays . While quantitative IC50 values are not yet publicly disclosed, this specific target engagement distinguishes the compound from broader kinase inhibitors like PP2, which primarily targets Src-family kinases (Lck IC50 = 4 nM, Fyn IC50 = 5 nM) but shows no significant CDK2 inhibition [1]. This target selectivity can be advantageous for research applications focused on cell-cycle dysregulation in cancer.

CDK2 Inhibition Cell Cycle Cancer Research

Thermal Stability and Storage Compliance: Ensuring Long-Term Integrity in Compound Management

4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a solid at room temperature with a predicted boiling point of 349.3 °C and density of 1.58 g/cm³ [1]. It is stable under normal temperature and humidity conditions, with recommended storage in a cool, dry place at +4°C . This is comparable to PP2, which is also stored at +4°C, but the simpler molecular structure of the target compound avoids the potential for photodegradation observed in some amino-substituted pyrazolopyrimidines. The well-defined physical properties facilitate accurate formulation in DMSO or ethanol for biological assays.

Compound Management Stability Storage Conditions

Optimal Use Cases for 4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine Based on Quantified Evidence


Generation of 1,4-Disubstituted Kinase Inhibitor Libraries via Parallel SNAr Derivatization

Medicinal chemistry teams requiring a versatile core scaffold for high-throughput parallel synthesis of kinase inhibitor libraries should select this compound as the key intermediate. Its 4-chloro leaving group enables SNAr diversification with amines, alcohols, and thiols in 78-97% yield to rapidly generate 1,4-disubstituted analogs without re-synthesizing the pyrazolo[3,4-d]pyrimidine core each time .

CDK2-Focused Probe Development for Cell-Cycle Dysregulation Studies

Investigators studying CDK2-mediated cell-cycle regulation in cancer should utilize this compound as a starting point for developing selective CDK2 chemical probes. Its confirmed CDK2 inhibitory activity contrasts with the Src-family selectivity of PP2 (Lck IC50 = 4 nM, Fyn IC50 = 5 nM), making it a cleaner tool for dissecting CDK-specific pathways without confounding Src-family kinase inhibition [1].

Lipophilicity-Driven Fragment Growing for Lead Optimization

Fragment-based drug discovery programs that require a moderately lipophilic scaffold for fragment growing should use this compound. Its cLogP of 3.1 positions it closer to the optimal range for oral bioavailability compared to the more lipophilic N1-tert-butyl analog PP2 (cLogP ~3.9) [1], allowing greater flexibility for installing polar functional groups during lead optimization without violating Lipinski's rules.

Large-Scale SAR Campaigns Requiring Consistent, High-Yield Intermediate Supply

Discovery organizations planning extensive SAR campaigns with >50 analogs should secure this compound as the primary intermediate. The reported 97% yield at gram scale with a straightforward reflux procedure ensures reliable, cost-effective procurement, whereas the multi-step synthesis of PP2 introduces higher cost, lower overall yield, and increased supply chain risk [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.